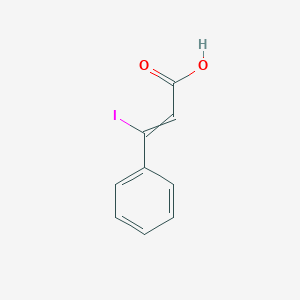
3-Iodo-3-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H7IO2 It is a derivative of cinnamic acid, where the hydrogen atom at the 3-position is replaced by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Iodo-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the iodination of cinnamic acid derivatives. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces the hydrogen atom at the 3-position of the cinnamic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the parent cinnamic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cinnamic acid. Substitution reactions can result in a variety of functionalized cinnamic acid derivatives.
Applications De Recherche Scientifique
3-Iodo-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-iodo-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the phenylprop-2-enoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Iodo-3-phenylprop-2-enoic acid can be compared with other similar compounds, such as:
Cinnamic acid: The parent compound, which lacks the iodine atom.
3-Bromo-3-phenylprop-2-enoic acid: A similar compound where the iodine atom is replaced by a bromine atom.
3-Chloro-3-phenylprop-2-enoic acid: Another analog with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis and a promising candidate for further exploration in biological and medicinal applications.
Propriétés
Numéro CAS |
18777-04-3 |
|---|---|
Formule moléculaire |
C9H7IO2 |
Poids moléculaire |
274.05 g/mol |
Nom IUPAC |
3-iodo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7IO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Clé InChI |
HWVUIOWIVXHYHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



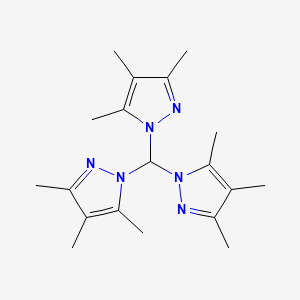
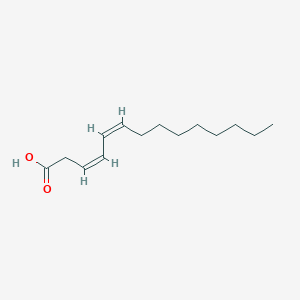
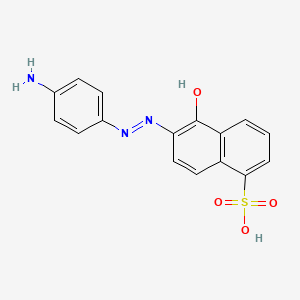
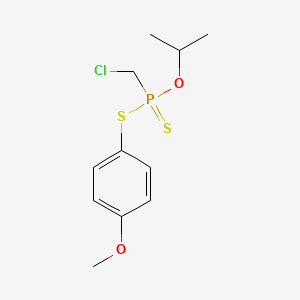
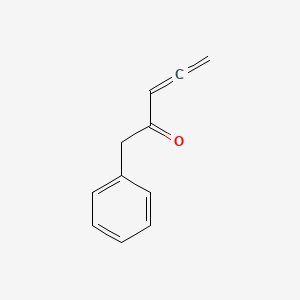
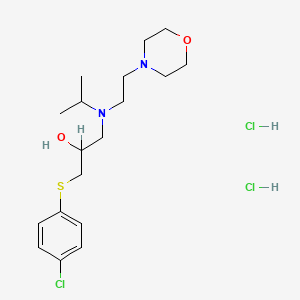
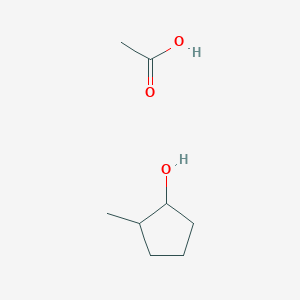
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
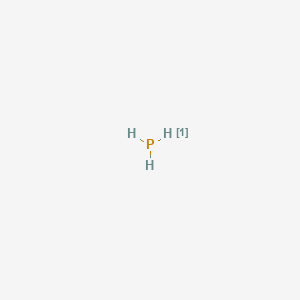


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)
![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
